What is 2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzaldehyde?
What is 2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzaldehyde?
An In-Depth Technical Guide to 2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzaldehyde
Abstract
This technical guide provides a comprehensive overview of 2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzaldehyde, a unique organic molecule combining the structural features of a pyrrolidinone, an aromatic ether, and a benzaldehyde. Due to the limited availability of direct literature on this specific ortho-substituted isomer, this document leverages established chemical principles and data from analogous compounds to propose a robust synthetic pathway, detail expected characterization data, and explore potential applications. This guide is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development, offering a foundational framework for the synthesis and investigation of this compound.
Introduction and Molecular Overview
2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzaldehyde is a multifaceted organic compound featuring a 2-pyrrolidinone ring linked via an ethoxy bridge to a benzaldehyde moiety at the ortho position. The pyrrolidinone core is a privileged scaffold in medicinal chemistry, notably found in the racetam class of nootropic agents, and is associated with a range of biological activities.[1] The benzaldehyde functional group is a versatile precursor for a vast array of chemical transformations, making it a cornerstone in the synthesis of pharmaceuticals and other fine chemicals.[2] The ether linkage and the ortho-substitution pattern further define its chemical properties and potential steric and electronic influences on its reactivity.
This guide will provide a detailed, theoretical, and practical framework for the synthesis of this molecule via the Williamson ether synthesis, outline comprehensive methods for its structural elucidation, and discuss its potential biological significance based on the known pharmacology of its constituent moieties.
Physicochemical Properties
A summary of the key physicochemical properties for 2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzaldehyde is presented below. It is important to note that some of these values are predicted based on its structure, as extensive experimental data for this specific isomer is not widely published.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅NO₃ | [3] |
| Molecular Weight | 233.26 g/mol | [3] |
| IUPAC Name | 2-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzaldehyde | - |
| CAS Number | Not available | - |
| Predicted XLogP3 | 0.9 | PubChem Prediction |
| Predicted Boiling Point | ~452.2 °C | - |
| Hydrogen Bond Donors | 0 | PubChem Prediction |
| Hydrogen Bond Acceptors | 3 | PubChem Prediction |
| Rotatable Bond Count | 4 | PubChem Prediction |
Proposed Synthetic Strategy: A Modular Approach
A logical and efficient synthetic route to the target molecule is the Williamson ether synthesis, a robust and well-established method for forming ether linkages.[4][5] This reaction involves the nucleophilic substitution of a halide by an alkoxide.
Retrosynthetic Analysis
The retrosynthetic analysis of 2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzaldehyde identifies 2-hydroxybenzaldehyde and 1-(2-chloroethyl)pyrrolidin-2-one as the key precursors. This disconnection is based on the formation of the ether bond, a strategic choice that utilizes readily available starting materials.
Caption: Retrosynthetic pathway for the target molecule.
Synthesis of Precursors
The successful synthesis of the target compound relies on the efficient preparation of its precursors.
2.2.1. Synthesis of 1-(2-chloroethyl)pyrrolidin-2-one
This electrophilic partner can be synthesized in a two-step process from 2-pyrrolidinone.
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Step 1: Hydroxyethylation of 2-Pyrrolidinone. 2-Pyrrolidinone is reacted with 2-chloroethanol in the presence of a base (e.g., sodium hydride) to form 1-(2-hydroxyethyl)pyrrolidin-2-one.[6][7]
-
Step 2: Chlorination. The resulting alcohol, 1-(2-hydroxyethyl)pyrrolidin-2-one, is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂), to yield 1-(2-chloroethyl)pyrrolidin-2-one.[8] This reaction should be performed under anhydrous conditions to prevent hydrolysis of the thionyl chloride.
Forward Synthesis: Williamson Ether Synthesis Protocol
The core of the synthesis is the coupling of 2-hydroxybenzaldehyde with 1-(2-chloroethyl)pyrrolidin-2-one.
Caption: Proposed forward synthesis via Williamson ether synthesis.
Experimental Protocol:
-
Materials: 2-hydroxybenzaldehyde, 1-(2-chloroethyl)pyrrolidin-2-one, anhydrous potassium carbonate (K₂CO₃), anhydrous N,N-dimethylformamide (DMF), ethyl acetate, brine, anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
To a solution of 2-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add a solution of 1-(2-chloroethyl)pyrrolidin-2-one (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Structural Characterization
The identity and purity of the synthesized 2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzaldehyde can be confirmed using standard spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | - Aldehyde proton (CHO) singlet around δ 10.0 ppm.[9]- Aromatic protons (4H) in the range of δ 6.9-7.9 ppm with characteristic ortho, meta, and para couplings.- Triplets for the ethoxy protons (-OCH₂CH₂N-) around δ 4.2-4.5 ppm and δ 3.6-3.9 ppm.- Pyrrolidinone protons (6H) as multiplets in the range of δ 2.0-3.5 ppm. |
| ¹³C NMR | - Aldehyde carbonyl carbon around δ 190 ppm.[10]- Amide carbonyl carbon of the pyrrolidinone ring around δ 175 ppm.- Aromatic carbons between δ 110-160 ppm.- Ethoxy carbons (-OCH₂CH₂N-) around δ 65-70 ppm and δ 45-50 ppm.- Pyrrolidinone carbons in the range of δ 18-45 ppm. |
| IR Spectroscopy | - Strong C=O stretching band for the aldehyde around 1680-1705 cm⁻¹.[11][12]- Strong C=O stretching band for the amide (lactam) around 1670-1690 cm⁻¹.- Aromatic C-H stretching just above 3000 cm⁻¹.- Aliphatic C-H stretching just below 3000 cm⁻¹.- C-O-C (ether) stretching around 1250 cm⁻¹ and 1050 cm⁻¹.[13] |
| Mass Spectrometry | - Expected molecular ion peak (M⁺) at m/z = 233.26.- Characteristic fragmentation patterns including the loss of the aldehyde group (-CHO), cleavage of the ether linkage, and fragmentation of the pyrrolidinone ring.[14] |
Potential Applications and Biological Significance
While direct biological data for 2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzaldehyde is not available, its structural components suggest several avenues for research.
-
Central Nervous System (CNS) Activity: The pyrrolidinone moiety is a key feature of nootropic drugs like piracetam, which are known to enhance cognitive function.[1] The N-substitution on the pyrrolidinone ring can modulate its pharmacological properties.
-
Antimicrobial and Antifungal Agents: Benzaldehyde derivatives are known to possess antimicrobial and antifungal activities.[15] The specific substitution pattern on the aromatic ring can influence the spectrum and potency of this activity.
-
Synthetic Intermediate: The aldehyde group is highly reactive and can be converted into a wide range of other functional groups, making the title compound a potentially valuable intermediate for the synthesis of more complex molecules with diverse biological activities, including anti-inflammatory and analgesic properties.[16]
Caption: Relationship between structural motifs and potential applications.
Conclusion
2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzaldehyde represents an intriguing, yet underexplored, chemical entity. This technical guide has provided a robust theoretical framework for its synthesis via the Williamson ether synthesis, detailed the expected analytical characterization, and posited potential avenues for its application in medicinal chemistry and materials science. The modular nature of its synthesis allows for the generation of a library of related compounds by varying the substituents on the benzaldehyde ring, offering a rich field for future research and development. It is our hope that this guide will serve as a valuable resource for scientists interested in exploring the chemistry and potential of this promising molecule.
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